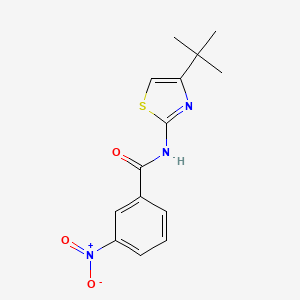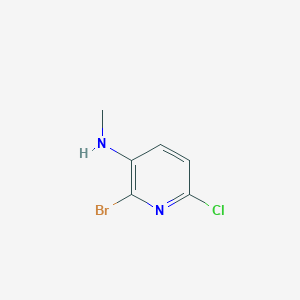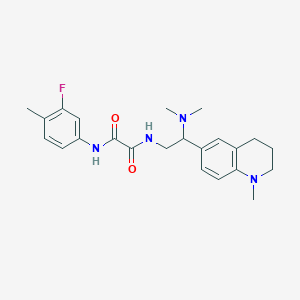
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O2 and its molecular weight is 412.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Agents
- Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate Derivatives : Research conducted by Fang et al. (2016) focused on synthesizing α-aminophosphonate derivatives with a 2-oxoquinoline structure, which showed moderate to high levels of antitumor activities against various cancer cell lines. These compounds, including derivatives similar to the query compound, were compared to the anticancer agent 5-fluorouracil (Fang et al., 2016).
Neurokinin-1 Receptor Antagonism
- An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) described a compound with high affinity and oral activity as a human neurokinin-1 receptor antagonist, which could be relevant in clinical efficacy for conditions like emesis and depression (Harrison et al., 2001).
Topoisomerase I-Targeting Activity
- 11H-Isoquino[4,3-c]cinnolin-12-ones with Anticancer Activity : Ruchelman et al. (2004) identified compounds, including derivatives of the query compound, as novel topoisomerase I-targeting agents with potent cytotoxic activity. These compounds were effective in inhibiting tumor growth in vivo (Ruchelman et al., 2004).
Orexin Receptor Antagonism
- Blockade of Orexin-1 Receptors Attenuates Orexin-2 Receptor Antagonism-Induced Sleep Promotion : Dugovic et al. (2009) studied the effects of antagonizing orexin receptors on sleep patterns, suggesting potential applications in sleep disorder treatments. The research involved compounds structurally related to the query compound (Dugovic et al., 2009).
Organic Light-Emitting Device Applications
- Novel 1,8-Naphthalimide Derivatives for Organic Light-Emitting Devices : Luo et al. (2015) developed derivatives with potential applications in organic light-emitting devices (OLEDs). These derivatives, including ones related to the query compound, showed promising results for standard-red light-emitting materials in OLED applications (Luo et al., 2015).
Fluorescent and Colorimetric pH Sensors
- Novel Fluorescent and Colorimetric pH Sensors Derived from Benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic Acid : Liu et al. (2015) explored fluorescent sensors for detecting pH changes. The study indicated the potential of compounds similar to the query compound as effective fluorescent markers for biomedical applications (Liu et al., 2015).
Antiviral Activity
- Synthesis and Antiviral Activity of Ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and Their Derivatives : Ivashchenko et al. (2014) synthesized compounds including arbidol analogs and tested their antiviral activity against various viruses. The study highlights the potential antiviral applications of compounds related to the query compound (Ivashchenko et al., 2014).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-15-7-9-18(13-19(15)24)26-23(30)22(29)25-14-21(27(2)3)17-8-10-20-16(12-17)6-5-11-28(20)4/h7-10,12-13,21H,5-6,11,14H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTAOWDRLAOWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

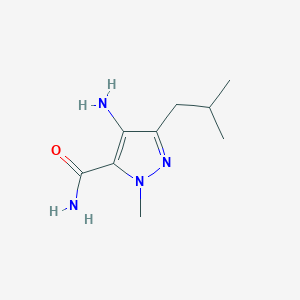

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-methylquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2979508.png)
![1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2979509.png)

![(2E)-2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2979512.png)
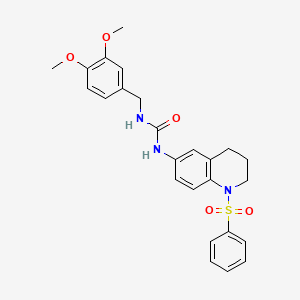
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2979514.png)
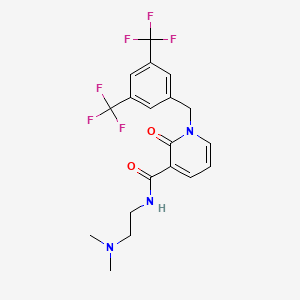
![{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride](/img/structure/B2979518.png)
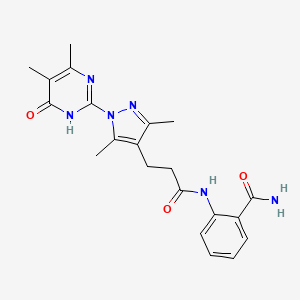
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2979522.png)
